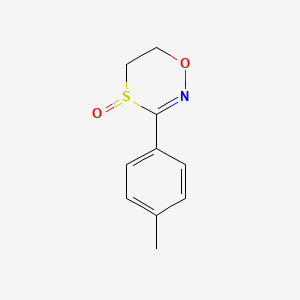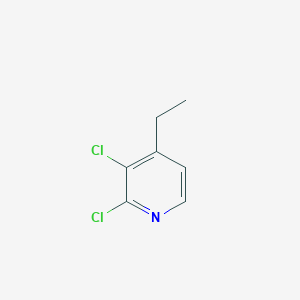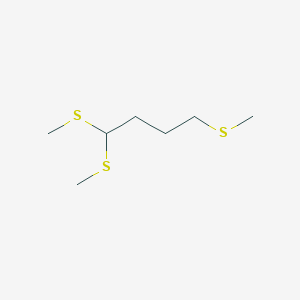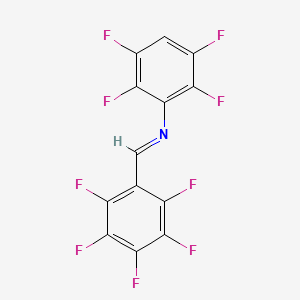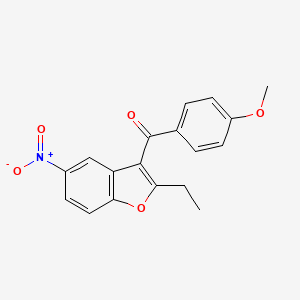![molecular formula C17H35N3O5Si B14347865 N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea CAS No. 93346-23-7](/img/structure/B14347865.png)
N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea is a unique organosilane compound that combines the properties of isocyanates and silanes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 3-(triethoxysilyl)propylamine with 6-isocyanatohexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
3-(triethoxysilyl)propylamine+6-isocyanatohexyl isocyanate→N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols can further condense to form siloxane bonds, which are important in the formation of cross-linked networks.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Addition Reactions: Amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and urea derivatives.
Condensation: Cross-linked siloxane networks.
Addition Reactions: Ureas and carbamates.
Applications De Recherche Scientifique
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea has several scientific research applications, including:
Surface Modification: Used to modify surfaces to enhance adhesion, hydrophobicity, or other surface properties.
Polymer Chemistry: Incorporated into polymer matrices to improve mechanical properties and chemical resistance.
Bioconjugation: Utilized in the conjugation of biomolecules for various biomedical applications.
Material Science: Employed in the development of advanced materials with tailored properties.
Mécanisme D'action
The mechanism of action of N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea involves the reactivity of its isocyanate and silane groups. The isocyanate group can form covalent bonds with nucleophiles, while the silane group can undergo hydrolysis and condensation to form siloxane networks. These reactions enable the compound to modify surfaces, cross-link polymers, and conjugate biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)urea: Similar structure but with trimethoxysilyl group.
N-(6-Isocyanatohexyl)urea: Lacks the silane functionality.
N-(3-(Triethoxysilyl)propyl)carbamate: Contains a carbamate group instead of urea.
Uniqueness
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea is unique due to the presence of both isocyanate and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it versatile for various applications in surface modification, polymer chemistry, and bioconjugation.
Propriétés
Numéro CAS |
93346-23-7 |
|---|---|
Formule moléculaire |
C17H35N3O5Si |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
1-(6-isocyanatohexyl)-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C17H35N3O5Si/c1-4-23-26(24-5-2,25-6-3)15-11-14-20-17(22)19-13-10-8-7-9-12-18-16-21/h4-15H2,1-3H3,(H2,19,20,22) |
Clé InChI |
CYQGOZZXFHTRSW-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=O)NCCCCCCN=C=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



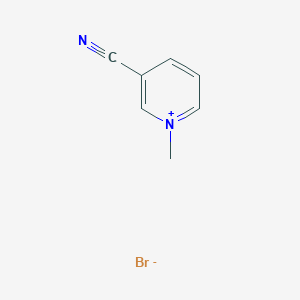
![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
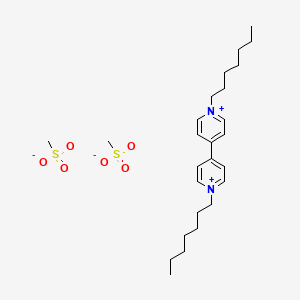
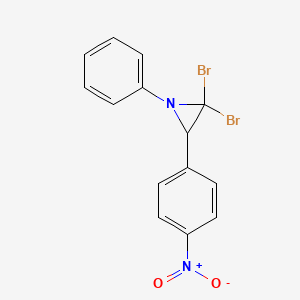
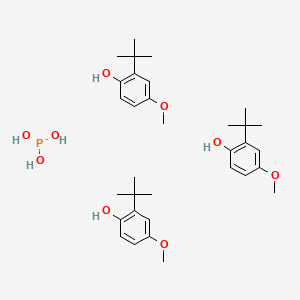
![1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride](/img/structure/B14347821.png)

